molecular formula C23H18FNO4S B2816409 (4-ethoxyphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114872-12-6

(4-ethoxyphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2816409
CAS No.: 1114872-12-6
M. Wt: 423.46
InChI Key: RGXPYDCRGUNZBX-UHFFFAOYSA-N
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Description

The compound (4-ethoxyphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a benzothiazine derivative characterized by a 1,4-benzothiazin core with sulfone groups at positions 1 and 1 (1,1-dioxido). The 4-position of the benzothiazine ring is substituted with a 3-fluorophenyl group, while the 2-position features a ketone-linked 4-ethoxyphenyl moiety.

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S/c1-2-29-19-12-10-16(11-13-19)23(26)22-15-25(18-7-5-6-17(24)14-18)20-8-3-4-9-21(20)30(22,27)28/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXPYDCRGUNZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxyphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 3-fluoroaniline to form an intermediate Schiff base, which is then cyclized with sulfur and oxidized to yield the final benzothiazine derivative. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-ethoxyphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-ethoxyphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

The compound has potential applications in biological research due to its ability to interact with various biological targets. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests possible anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (4-ethoxyphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

2.1 Structural Similarities and Key Differences

Below is a comparative analysis with three closely related compounds from the evidence:

Compound Core Structure 4-Position Substituent 2-Position Substituent Notable Features
Target Compound 1,4-Benzothiazin-1,1-dioxide 3-Fluorophenyl 4-Ethoxyphenyl Ethoxy group enhances lipophilicity; fluorine introduces electron-withdrawing effects .
Compound in 1,4-Benzothiazin-1,1-dioxide 3-Methylphenyl 4-Ethylphenyl Methyl and ethyl groups increase hydrophobicity; lacks polar substituents like fluorine .
Compound in 1,4-Benzothiazin-1,1-dioxide 4-Butylphenyl Phenyl Butyl chain significantly elevates lipophilicity; simpler phenyl group reduces steric hindrance .
Compound in 1,4-Benzothiazin-1,1-dioxide 3-Chloro-4-methylphenyl 4-Ethoxyphenyl Chlorine (electron-withdrawing) and methyl (electron-donating) create a balanced electronic profile; ethoxy group shared with target compound .
2.2 Electronic and Steric Effects
  • Fluorine vs. In contrast, the 3-methylphenyl group () and 3-chloro-4-methylphenyl group () exhibit mixed electronic effects, with chlorine being moderately electron-withdrawing and methyl being electron-donating .
  • Ethoxy vs. This contrasts with the purely hydrophobic 4-ethylphenyl () and 4-butylphenyl () groups .
2.3 Physicochemical Implications
  • Solubility : The ethoxy group in the target compound may improve aqueous solubility compared to alkyl-substituted analogs (e.g., and ). However, the fluorine atom’s electronegativity could reduce solubility relative to chlorine-containing analogs () .
  • Metabolic Stability: Fluorine substituents are known to resist oxidative metabolism, suggesting the target compound may exhibit longer half-lives than methyl- or ethyl-substituted derivatives .

Biological Activity

(4-ethoxyphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic compound characterized by its unique molecular structure, which includes a benzothiazine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent and in other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H17Cl2NO4SC_{23}H_{17}Cl_2NO_4S, with a molecular weight of approximately 466.36 g/mol. Its IUPAC name is:

 4 ethoxyphenyl 4 3 fluorophenyl 1 1 dioxido 4H 1 4 benzothiazin 2 yl methanone\text{ 4 ethoxyphenyl 4 3 fluorophenyl 1 1 dioxido 4H 1 4 benzothiazin 2 yl methanone}

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. Its interaction with molecular targets can lead to apoptosis in cancer cells.
  • Case Study : In vitro studies have demonstrated that derivatives of benzothiazine compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancers. These studies often utilize assays such as MTT or Cell Counting Kit-8 to evaluate cell viability post-treatment.

Antimicrobial Activity

Some studies suggest that benzothiazine derivatives possess antimicrobial properties. For example:

  • In vitro Studies : The compound has shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Research Findings

Study TypeFindingsReference
In vitro AnticancerInduced apoptosis in breast cancer cells at IC50 values < 10 µM
Antimicrobial AssayEffective against Staphylococcus aureus and Escherichia coli
Mechanistic StudyInhibition of topoisomerase II activity observed

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Starting materials include various substituted phenols and dioxido-benzothiazine intermediates.

Synthetic Route Overview

  • Formation of Benzothiazine Ring : Utilizing cyclization methods under acidic or basic conditions.
  • Substitution Reactions : Introducing ethoxy and fluorophenyl groups via electrophilic aromatic substitution.
  • Final Coupling : Combining the benzothiazine derivative with the methanone moiety.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this benzothiazine derivative?

  • Methodological Answer : The synthesis involves sequential functionalization of the benzothiazine core. Key steps include:

  • Core Formation : Cyclization of sulfur-containing precursors with aromatic aldehydes under controlled pH (e.g., using NaHCO₃ to stabilize intermediates) .
  • Substituent Introduction : Electrophilic substitution for fluorophenyl and ethoxyphenyl groups, requiring anhydrous conditions and catalysts like BF₃·Et₂O to enhance regioselectivity .
  • Sulfone Oxidation : Use of oxidizing agents (e.g., H₂O₂/CH₃COOH) to convert thioether to sulfone groups, monitored via TLC to prevent over-oxidation .
    • Yield Optimization : Adjust reaction temperatures (e.g., 60–80°C for sulfonation) and solvent polarity (DMF for polar intermediates) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for ethoxy (–OCH₂CH₃, δ ~1.3–1.5 ppm) and fluorophenyl (meta-F, δ ~6.8–7.2 ppm) groups. Coupling constants confirm substituent positions .
  • HRMS : Validate molecular formula (e.g., [M+H]+ expected for C₂₄H₁₉FNO₅S) and isotopic patterns (e.g., sulfur’s ³²S/³⁴S ratio) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

Q. How can researchers design preliminary biological screening assays for this compound?

  • Methodological Answer :

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Compare to fluorouracil as a positive control .
  • Anti-Inflammatory Activity : Measure COX-2 inhibition via ELISA, using celecoxib as a reference .
  • QSAR Modeling : Predict bioactivity by correlating electronic descriptors (e.g., LogP, polar surface area) with experimental results .

Advanced Research Questions

Q. How do substituent variations (e.g., ethoxy vs. methoxy, fluorine position) impact structure-activity relationships (SAR)?

  • Methodological Answer :

  • Comparative Analysis :
SubstituentPositionBioactivity TrendSource
4-EthoxyPhenylEnhanced solubility vs. methoxy analogs
3-FluoroPhenylIncreased COX-2 selectivity (meta-F reduces steric hindrance)
  • Computational Validation : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and identify binding hotspots .

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?

  • Methodological Answer :

  • Data Triangulation : Cross-validate docking scores (AutoDock Vina) with SPR (surface plasmon resonance) to confirm target binding (e.g., EGFR kinase) .
  • Metabolite Profiling : Use LC-MS/MS to identify phase I metabolites that may alter activity .
  • Solubility Correction : Apply co-solvents (e.g., PEG-400) or nanoformulation to address false negatives from poor bioavailability .

Q. How can target identification studies be systematically conducted for this compound?

  • Methodological Answer :

  • Chemoproteomics : Use affinity-based probes (e.g., alkyne-tagged analogs for click chemistry) to pull down interacting proteins in HeLa lysates .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify synthetic lethal pathways .
  • Cryo-EM : Resolve ligand-target complexes (e.g., with tubulin) at sub-3Å resolution to map binding conformations .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response inconsistencies across cell lines?

  • Methodological Answer :

  • ANOVA with Tukey’s HSD : Compare IC₅₀ values across replicates (n ≥ 3) to identify outliers .
  • Hill Slope Analysis : Determine cooperativity (slope >1 suggests multi-target effects) .
  • Machine Learning : Train random forest models on PubChem datasets to predict cross-cellline variability .

Q. How can researchers validate the sulfone group’s role in bioactivity?

  • Methodological Answer :

  • Isoesteric Replacement : Synthesize analogs with sulfonamide or sulfoxide groups and compare IC₅₀ values .
  • X-Ray Crystallography : Resolve sulfone-protein interactions (e.g., hydrogen bonds with Serine residues) .

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